molecular formula C9H15N3O B12215769 1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)- CAS No. 936940-37-3

1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)-

Cat. No.: B12215769
CAS No.: 936940-37-3
M. Wt: 181.23 g/mol
InChI Key: GSWFRCZSMPURBZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)- is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of nitriles with hydrazides under acidic or basic conditions. For example, the reaction of an isobutyronitrile derivative with a pyrrolidine hydrazide can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for oxadiazole compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the oxadiazole ring can occur under strong oxidizing conditions.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: These compounds are studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.

    Agriculture: Some oxadiazole derivatives are used as herbicides, fungicides, and insecticides.

    Materials Science: Oxadiazole compounds are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another isomeric form of oxadiazole with different chemical properties and reactivity.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,5-Oxadiazole: Less common but studied for its unique chemical properties.

Uniqueness

1,2,4-Oxadiazole derivatives are unique due to their specific ring structure, which imparts distinct chemical and biological properties. This makes them valuable for a wide range of applications, from drug development to materials science.

Properties

CAS No.

936940-37-3

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3

InChI Key

GSWFRCZSMPURBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2

Origin of Product

United States

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